BenchChemオンラインストアへようこそ!

2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Dihydrofolate Reductase Pyrimidine Scaffolds Molecular Docking

2‑(4‑Ethoxyphenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile (CAS 59855‑70‑8, molecular formula C₁₃H₁₁N₃O₂, molecular weight 241.24 g mol⁻¹) is a 2‑aryl‑substituted 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile derivative bearing a 4‑ethoxyphenyl group at the C‑2 position and a cyano group at C‑5. The compound is classified as a heterocyclic building block within the dihydropyrimidine (DHPM) family, a scaffold recognized for its privileged status in medicinal chemistry due to structural similarities with nucleic acid bases and the ability to engage multiple biological targets.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 59855-70-8
Cat. No. B3273936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
CAS59855-70-8
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N
InChIInChI=1S/C13H11N3O2/c1-2-18-11-5-3-9(4-6-11)12-15-8-10(7-14)13(17)16-12/h3-6,8H,2H2,1H3,(H,15,16,17)
InChIKeyZYFBMNFSDHGUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 59855‑70‑8): Core Structural Identity and Physicochemical Profile for Procurement Decision‑Making


2‑(4‑Ethoxyphenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile (CAS 59855‑70‑8, molecular formula C₁₃H₁₁N₃O₂, molecular weight 241.24 g mol⁻¹) is a 2‑aryl‑substituted 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile derivative bearing a 4‑ethoxyphenyl group at the C‑2 position and a cyano group at C‑5 [1]. The compound is classified as a heterocyclic building block within the dihydropyrimidine (DHPM) family, a scaffold recognized for its privileged status in medicinal chemistry due to structural similarities with nucleic acid bases and the ability to engage multiple biological targets [2]. Key physicochemical descriptors include an XLogP3‑AA of 1.2, a topological polar surface area of 74.5 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and three rotatable bonds [1]. These properties place the compound within favorable oral drug‑like chemical space while the ethoxy substituent provides a distinct electronic and lipophilic signature compared to the more common methoxy, chloro, or unsubstituted phenyl analogs available in the same series.

Why Generic 2‑Aryl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile Analogs Cannot Be Assumed Interchangeable with CAS 59855‑70‑8


Within the 2‑aryl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile series, the electronic nature and lipophilicity of the para‑substituent on the C‑2 phenyl ring exert a decisive influence on both target‑binding affinity and physicochemical behavior. Published structure–activity data across the broader class demonstrate that para‑substituent variation—from electron‑donating (methoxy, ethoxy) to electron‑withdrawing (chloro) to hydrogen—can shift in vitro potency by more than an order of magnitude against targets such as EGFR, VEGFR‑2, and DHFR [1][2]. Additionally, the ethoxy group (–OCH₂CH₃) introduces greater conformational flexibility and modestly higher lipophilicity compared to the methoxy analog, which can affect solubility, metabolic stability, and off‑target binding profiles [3]. Generic substitution with the more widely available 2‑(4‑methoxyphenyl) or 2‑phenyl congener should therefore not be presumed to be functionally equivalent without explicit comparative data, particularly in enzyme inhibition or cell‑based assays where substituent‑dependent potency differences have been documented.

Product‑Specific Quantitative Evidence Guide: Differentiation of CAS 59855‑70‑8 from Closest 2‑Aryl Analogs


Electronic Modulation by 4‑Ethoxy Substituent Alters DHFR Binding Potential Relative to 4‑Methoxy and Unsubstituted Phenyl Analogs

In a molecular docking study assessing 2,4‑disubstituted dihydropyrimidine‑5‑carbonitriles against human DHFR, compounds bearing electron‑donating para‑substituents on the 2‑phenyl ring established stronger hydrogen‑bonding interactions with key active‑site residues (e.g., Glu30, Phe34) compared to unsubstituted or electron‑withdrawing variants. Although the specific 4‑ethoxyphenyl derivative (CAS 59855‑70‑8) was not tested head‑to‑head, the class‑level trend indicates that para‑alkoxy substitution enhances docking scores and binding energy through improved complementarity with the DHFR hydrophobic pocket [1]. An analog bearing a 2‑ethoxyethylsulfanyl group at C‑2 and a phenyl at C‑4 (a regioisomeric comparator) crystallized as a monohydrate with disrupted N–H···O hydrogen‑bonding motifs, whereas the 4‑propyl and 4‑isobutyl congeners formed more stable cyclic R₂²(8) motifs—illustrating that subtle substituent changes directly impact solid‑state stability and potentially target engagement [1].

Dihydrofolate Reductase Pyrimidine Scaffolds Molecular Docking

SecA ATPase Inhibition Class‑Level Activity Suggests Antibacterial Potential Tunable by C‑2 Aryl Substituent Identity

A series of 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile derivatives were synthesized and evaluated as SecA ATPase inhibitors, a validated antibacterial target in the bacterial Sec‑dependent protein secretion pathway [1]. While the specific 4‑ethoxyphenyl‑bearing compound (CAS 59855‑70‑8) was not included in the tested panel, closely related analogs carrying 4‑((4‑methoxybenzyl)oxy)phenyl, 4‑azidobenzylthio, and 4‑(trifluoromethyl)benzylthio substituents at the C‑2 or C‑4 positions exhibited antimicrobial activity correlated with SecA inhibition [1]. The structural SAR indicates that the electronic character of the para‑substituent modulates both SecA binding affinity and whole‑cell antibacterial potency. For instance, the 2‑mercapto‑4‑(4‑((4‑methoxybenzyl)oxy)phenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile precursor (2c) was synthesized as a key intermediate, and further functionalization at the 2‑thiol position yielded derivatives with enhanced activity [1].

SecA Inhibitors Antibacterial Antimicrobial Resistance

EGFR/VEGFR‑2 Dual Kinase Inhibition: Scaffold Class Demonstrates Low‑Nanomolar Potency, Positioning Ethoxy Derivatives for Targeted Anticancer Library Design

A recent study demonstrated that dihydropyrimidine‑5‑carbonitrile/1,2,4‑oxadiazole hybrids achieve potent dual EGFR/VEGFR‑2 inhibition, with lead compounds 10k and 10l exhibiting EGFR IC₅₀ values of 57 nM and 61 nM, and VEGFR‑2 IC₅₀ values of 21 nM and 26 nM, respectively—outperforming the reference drug erlotinib in Panc‑1 and MCF‑7 antiproliferative assays [1]. The dihydropyrimidine‑5‑carbonitrile core was essential for kinase hinge‑region binding, while the appended aryl/heteroaryl groups dictated isoform selectivity. Although CAS 59855‑70‑8 itself was not profiled in this panel, the 4‑ethoxyphenyl moiety at C‑2 of our compound mirrors the alkoxy‑aryl substitution pattern present in the most active hybrids (e.g., compounds with 4‑methoxyphenyl or 4‑ethoxyphenyl oxadiazole appendages) [1]. In a separate structurally related series, 4‑(4‑ethoxyphenyl)‑6‑(substituted‑phenyl)pyrimidin‑2‑amine/thiol/hydroxy derivatives were designed and evaluated as EGFRWT and EGFRT790M inhibitors targeting non‑small cell lung cancer, with ethoxy‑bearing compounds achieving IC₅₀ values in the sub‑micromolar to low micromolar range [2].

EGFR Inhibitors VEGFR-2 Inhibitors Anticancer Kinase Inhibition

Physicochemical Differentiation: XLogP3‑AA of 1.2 and TPSA of 74.5 Ų Define a Unique Drug‑Like Property Window Among 2‑Aryl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile Analogs

The target compound exhibits a computed XLogP3‑AA of 1.2 and a topological polar surface area (TPSA) of 74.5 Ų, placing it within favorable limits for oral bioavailability (Lipinski Rule of Five: XLogP < 5, TPSA < 140 Ų) [1]. Comparison with the closest commercially available analogs reveals that the 4‑ethoxyphenyl substitution confers a lipophilicity increment of approximately +0.5 log P units relative to the 4‑methoxyphenyl analog (estimated XLogP for 2‑(4‑methoxyphenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile ≈ 0.7–0.8) and a decrease of approximately −1.0 log P unit relative to the 4‑chlorophenyl analog (estimated XLogP ≈ 2.2–2.4) [1]. This intermediate lipophilicity may offer a balanced solubility–permeability profile advantageous for cell‑based assays where both the methoxy (too polar) and chloro (too lipophilic) congeners may suffer from limited membrane permeability or excessive non‑specific binding, respectively. The TPSA value of 74.5 Ų is consistent across analogs with identical core structures, but the ethoxy oxygen provides an additional hydrogen‑bond acceptor that can contribute to target‑binding specificity.

Physicochemical Properties Drug‑Likeness Lipophilicity Lead Optimization

Synthetic Accessibility and Purity Benchmark: Commercial Availability at ≥98% Purity Supports Reproducible Structure–Activity Studies

CAS 59855‑70‑8 is commercially available from multiple reputable suppliers at a guaranteed purity of ≥98% (NLT 98%) . This level of purity exceeds the typical ≥95% specification offered for several closely related 2‑aryl analogs (e.g., 2‑(4‑methoxyphenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile, CAS 1334492‑21‑5, commonly listed at 95% purity) . High starting purity is particularly critical for this compound class because the cyano group at C‑5 and the 6‑oxo functionality can participate in side reactions (e.g., hydrolysis, nucleophilic addition) during storage or downstream synthetic transformations, generating impurities that confound biological assay interpretation. The compound's synthetic route—typically a one‑pot cyclocondensation of 4‑ethoxybenzaldehyde with malononitrile or ethyl cyanoacetate and a urea/thiourea equivalent under Biginelli‑type conditions—is well‑established and scalable, reducing supply chain risk .

Chemical Procurement Building Blocks Purity Specification Reproducibility

Best‑Fit Research and Industrial Application Scenarios for 2‑(4‑Ethoxyphenyl)‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile (CAS 59855‑70‑8)


Focused Kinase Inhibitor Library Synthesis Targeting the EGFR/VEGFR‑2 Axis

Medicinal chemistry teams building focused libraries for dual EGFR/VEGFR‑2 inhibition should incorporate CAS 59855‑70‑8 as a core scaffold intermediate. The dihydropyrimidine‑5‑carbonitrile framework has been validated as a hinge‑binding motif in potent kinase inhibitors achieving low‑nanomolar IC₅₀ values [1]. The 4‑ethoxyphenyl group at C‑2 provides a defined lipophilic contact that can be systematically varied, while the C‑5 cyano and N‑1 positions offer orthogonal diversification handles for parallel library synthesis. This scaffold is directly relevant to programs targeting pancreatic (Panc‑1) and breast (MCF‑7) cancers where the class has demonstrated superior potency to erlotinib [1].

SecA Inhibitor Lead Optimization for Novel Antibacterial Agents

CAS 59855‑70‑8 serves as a strategic starting material for synthesizing SecA ATPase inhibitors, a target class validated in the 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile series [1]. The compound can be functionalized at the C‑2 position (via thiolation or amination) or at the C‑5 cyano group (via hydrolysis to amide/carboxylic acid or cyclization to heterocycles) to generate focused libraries for antimicrobial screening. The 4‑ethoxyphenyl substituent provides a solubility and permeability profile intermediate between the more polar methoxy and more lipophilic chloro analogs, which may be advantageous for achieving balanced whole‑cell activity against Gram‑positive and Gram‑negative pathogens [2].

Structure‑Based DHFR Inhibitor Design with Crystallographic Validation

The 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitrile class has been structurally characterized by X‑ray crystallography, confirming its ability to form specific hydrogen‑bonding interactions within enzyme active sites [1]. CAS 59855‑70‑8, with its additional ethoxy oxygen atom, presents an opportunity to engineer an extra hydrogen‑bond acceptor that may enhance DHFR binding affinity relative to the unsubstituted phenyl analog. The compound's favorable crystallization properties (inferred from the successful crystallization of closely related 2,4‑disubstituted analogs) make it suitable for co‑crystallization studies with DHFR to obtain high‑resolution structural data for rational inhibitor optimization [1].

Physicochemical Property‑Based Lead Scaffold Selection in Drug Discovery

For drug discovery programs that require a privileged heterocyclic scaffold with balanced lipophilicity (XLogP = 1.2) for optimal oral absorption, CAS 59855‑70‑8 fills a specific property gap not met by the methoxy (XLogP ≈ 0.7–0.8) or chloro (XLogP ≈ 2.2–2.4) analogs [1]. This intermediate lipophilicity window aligns with the 'goldilocks zone' for CNS drug candidates and for oral agents where both solubility and passive permeability are critical. The TPSA of 74.5 Ų and molecular weight of 241.24 g mol⁻¹ further support its use as an early‑stage lead scaffold with favorable developability characteristics [1].

Quote Request

Request a Quote for 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.